2-Allyl-1-(tert-butoxycarbonyl)-2,3-dihydro-1H-benzo[d]imidazole-2-carboxylic acid is a synthetic organic compound characterized by its unique structure and potential applications in medicinal chemistry. This compound features an imidazole ring, which is a five-membered heterocyclic structure containing nitrogen atoms that contribute to its biological activity. The compound's molecular formula is and it has a molecular weight of approximately 304.34 g/mol. It is classified as an amine derivative and can be utilized in various chemical reactions due to its functional groups.
The compound is cataloged under the CAS number 1255574-64-1, which allows for its identification in chemical databases and literature. It falls under the category of benzoimidazole derivatives, which are known for their diverse biological activities, including antimicrobial and anticancer properties. The tert-butoxycarbonyl (Boc) group serves as a protecting group in organic synthesis, facilitating the selective modification of the molecule.
The synthesis of 2-Allyl-1-(tert-butoxycarbonyl)-2,3-dihydro-1H-benzo[d]imidazole-2-carboxylic acid typically involves multi-step reactions that include:
The synthesis may involve solvents such as dichloromethane or acetonitrile and catalysts like triethylamine to facilitate reactions. Reaction conditions typically require controlled temperatures and careful monitoring to ensure high yields and purity.
The molecular structure of 2-Allyl-1-(tert-butoxycarbonyl)-2,3-dihydro-1H-benzo[d]imidazole-2-carboxylic acid features:
The compound's structural data can be represented in various forms, including:
The compound is reactive due to its functional groups, allowing it to participate in various chemical transformations, including:
Reactions may require specific conditions such as temperature control, use of coupling agents (e.g., EDC), or acidic/basic environments depending on the desired transformation.
The mechanism of action for compounds like 2-Allyl-1-(tert-butoxycarbonyl)-2,3-dihydro-1H-benzo[d]imidazole-2-carboxylic acid often involves interactions with biological targets such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, influencing biochemical pathways.
Research indicates that similar compounds exhibit antibacterial activity against various pathogens, suggesting potential therapeutic applications.
This compound has potential applications in:
The benzimidazole core represents a privileged scaffold in heterocyclic chemistry due to its unique electronic properties and bioisosteric relationship with indoles and purines. This bicyclic system consists of a benzene ring fused with an imidazole ring, creating an electron-rich aromatic system with two nitrogen atoms capable of diverse binding modes. The non-bridged nitrogen (N-1) acts as a hydrogen bond acceptor, while the bridged nitrogen (N-3) can function as both hydrogen bond donor and acceptor [3]. This dual functionality enables molecular recognition events critical in medicinal chemistry and materials science.
The 2,3-dihydro variant present in our target compound exhibits distinct advantages over fully aromatic benzimidazoles. Saturation between N-3 and C-2 introduces a non-planar chiral center and increased conformational flexibility, while the carboxylic acid substituent at C-2 provides a handle for further derivatization. Computational studies of analogous structures reveal dipole moments of approximately 4.5 Debye and polar surface areas >85 Ų, explaining their solubility in polar aprotic solvents [3] [7]. These properties facilitate their application as intermediates in multi-step syntheses where solubility management is crucial.
Table 1: Fundamental Properties of 2-Allyl-1-(tert-butoxycarbonyl)-2,3-dihydro-1H-benzo[d]imidazole-2-carboxylic Acid
Property | Value | Source |
---|---|---|
CAS Registry Number | 1255574-64-1 | [1] [2] |
Molecular Formula | C₁₆H₂₀N₂O₄ | [1] [4] |
Molecular Weight | 304.34 g/mol | [1] [4] |
IUPAC Name | 2-Allyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydro-1H-1,3-benzodiazole-2-carboxylic acid | [6] |
Storage Conditions | Room temperature | [1] |
Key Synthon Applications | Pharmaceutical intermediates, bioactive molecules | [1] [8] |
The strategic incorporation of both allyl and Boc groups creates a multifunctional building block with orthogonal reactivity:
Boc Protection: The tert-butoxycarbonyl group installed at N-1 serves as a temporary protecting group for the imidazole nitrogen, preventing unwanted nucleophilic reactions at this site during synthetic manipulations. This acid-labile group can be cleanly removed under mild acidic conditions (e.g., trifluoroacetic acid in dichloromethane) without affecting other functional groups. The Boc group's steric bulk (tert-butyl moiety) also influences the compound's conformational preferences, imposing torsional angles of approximately 120° around the carbamate linkage [1] [4]. This protection is crucial for achieving chemoselective reactions at the carboxylic acid or allyl sites.
Allyl Functionality: The allyl group (-CH₂-CH=CH₂) at C-2 provides versatile reactivity through three main pathways:
Table 2: Comparative Reactivity Profiles of Key Substituents
Functional Group | Reaction Partners | Primary Applications | Orthogonality to Boc |
---|---|---|---|
Allyl | Ruthenium carbene complexes | Olefin metathesis for chain extension | High |
Boc | Mineral/acids, Lewis acids | Deprotection for nitrogen functionalization | N/A |
Carboxylic Acid | Amines (DCC/HOBt), alcohols | Amide/ester formation for bioconjugation | High |
The synthetic exploration of dihydrobenzimidazoles began in earnest in the 1970s as pharmaceutical researchers sought metabolically stable heterocyclic scaffolds. Early routes relied on condensation of o-phenylenediamines with aldehydes followed by partial reduction, which suffered from poor stereocontrol and limited functional group tolerance [9]. The introduction of the Boc protecting group methodology in the 1980s revolutionized the field by enabling nitrogen protection under neutral conditions, allowing the development of asymmetric hydrogenation techniques for stereoselective synthesis.
A significant breakthrough came in the early 2000s with the application of transition metal-catalyzed reactions to this scaffold. Palladium-catalyzed allylic substitutions and ruthenium-mediated metathesis of derivatives like our target compound enabled efficient construction of complex molecular architectures previously inaccessible [9]. The commercial availability of the compound (first listed circa 2015 by suppliers like Chemlyte Solutions and Hangzhou Dingyan Chem) reflects its established role in drug discovery pipelines [1] [2].
Recent innovations focus on stereoselective routes employing chiral auxiliaries or asymmetric catalysis. The 2-allyl derivative has gained particular prominence in the past decade as a precursor to antibody-drug conjugates (ADCs), where its orthogonal reactivity enables clean conjugation to monoclonal antibodies via thiol-ene chemistry or metathesis [6] [8]. Patent analyses reveal increasing utilization in oncology-targeted therapies, with specific applications in tubulin inhibitor conjugates currently in preclinical development [8].
Table 3: Evolution of Key Synthetic Approaches to Dihydrobenzimidazole Derivatives
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1